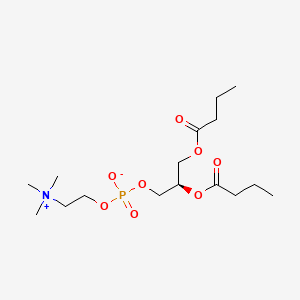

1,2-Dibutyryl-sn-glycero-3-phosphocholine

Descripción general

Descripción

1,2-Dibutyryl-sn-glycero-3-phosphocholine is a synthetic phospholipid analogue. It is a derivative of phosphatidylcholine, which is a major component of biological membranes. This compound is characterized by the presence of butyryl groups at the sn-1 and sn-2 positions of the glycerol backbone. It is commonly used in biochemical and physiological studies due to its ability to mimic natural phospholipids.

Mecanismo De Acción

Target of Action

The primary target of 1,2-Dibutyryl-sn-glycero-3-phosphocholine is the cell membrane . It interacts with the phospholipid structures of the cell membrane, promoting the adhesion of nanoparticles to bio-membranes .

Mode of Action

This compound interacts with its targets by mimicking the structure of phospholipids in the cell membrane . This similarity in structure allows it to effectively adhere to the membranes of axons, dendrites, and myelin sheaths .

Biochemical Pathways

It is known that it can enhance the constancy and in vitro antiproliferative effect of certain drugs .

Pharmacokinetics

It is known that it can be used to enhance the bioavailability of certain drugs .

Result of Action

The result of this compound’s action is the enhanced distribution and transport of nanoparticles in the brain . It has been observed that nanoparticles coated with this compound enter cells more easily and are transported in the brain faster than those without it .

Análisis Bioquímico

Biochemical Properties

1,2-Dibutyryl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions, particularly in the context of cell membrane dynamics and signaling pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipase D, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This interaction is crucial for the regulation of membrane lipid composition and the generation of lipid signaling molecules. Additionally, this compound can modulate the activity of protein kinase C, a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a critical role in cell survival and proliferation. Furthermore, this compound has been reported to enhance the expression of genes involved in lipid metabolism and inflammatory responses. In terms of cellular metabolism, it can alter the balance of lipid species within the cell membrane, thereby affecting membrane fluidity and the function of membrane-bound proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors or enzymes, leading to the activation or inhibition of downstream signaling pathways. For instance, it can bind to and activate phospholipase D, resulting in the production of phosphatidic acid, a lipid signaling molecule that regulates various cellular processes. Additionally, this compound can modulate the activity of protein kinase C by altering its localization and phosphorylation state. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in membrane composition and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance cell survival and promote tissue repair. At higher doses, it may exhibit toxic effects, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced. It is important to carefully control the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can be incorporated into the cell membrane, where it can be metabolized by enzymes such as phospholipase D and phospholipase A2. These enzymes catalyze the hydrolysis of this compound to produce various lipid species, including phosphatidic acid and lysophosphatidylcholine. These metabolites play important roles in cell signaling and membrane dynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be incorporated into lipid bilayers and transported via vesicular trafficking pathways. Additionally, it can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within cells can affect its localization and accumulation, thereby influencing its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized to the cell membrane, where it can interact with membrane-bound enzymes and receptors. Additionally, this compound can be targeted to specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals. These localization patterns are essential for the regulation of its biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dibutyryl-sn-glycero-3-phosphocholine can be synthesized through a multi-step process. One common method involves the condensation of glycerol with butyric anhydride to form 1,2-dibutyryl-sn-glycerol. This intermediate is then reacted with phosphocholine chloride under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dibutyryl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Hydrolysis: It can be hydrolyzed to release butyric acid and glycerophosphocholine.

Substitution: The butyryl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.

Major Products Formed

Oxidation: Butyric acid and phosphocholine derivatives.

Hydrolysis: Butyric acid and glycerophosphocholine.

Substitution: Various acylated phosphocholine derivatives.

Aplicaciones Científicas De Investigación

1,2-Dibutyryl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical environments.

Biology: It is employed in studies of membrane dynamics and lipid-protein interactions.

Medicine: This compound is used in drug delivery systems due to its ability to form liposomes and other lipid-based carriers.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains myristoyl groups instead of butyryl groups.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitoyl groups.

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleoyl groups.

Uniqueness

1,2-Dibutyryl-sn-glycero-3-phosphocholine is unique due to its short-chain butyryl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in studies of membrane dynamics and interactions .

Actividad Biológica

1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) is a synthetic phospholipid that mimics natural phosphatidylcholine (PC) and plays a significant role in various biological processes. Its unique structure, characterized by two butyryl groups attached to the glycerol backbone, imparts distinct biochemical properties that are valuable for research and potential therapeutic applications.

DBPC has the chemical formula and is classified as a short-chain analogue of phosphatidylcholine. The amphiphilic nature of DBPC allows it to form micelles and liposomes in aqueous environments, similar to natural phospholipids found in cell membranes. This property is crucial for its role in cellular interactions and drug delivery systems.

DBPC primarily targets cell membranes, where it interacts with various proteins and enzymes. The compound mimics the structure of natural phospholipids, facilitating its incorporation into lipid bilayers. This interaction is essential for modulating several cellular signaling pathways:

- Phospholipase D Activation : DBPC enhances the activity of phospholipase D, leading to the production of phosphatidic acid, a key lipid signaling molecule.

- Protein Kinase C Modulation : It influences the localization and activity of protein kinase C (PKC), which is involved in numerous cellular processes such as growth and differentiation .

- PI3K/Akt Pathway Activation : DBPC has been shown to activate the PI3K/Akt signaling pathway, promoting cell survival and proliferation .

Biological Effects

DBPC exhibits a range of biological activities that affect cellular functions:

- Cell Signaling : It influences gene expression related to lipid metabolism and inflammatory responses. This modulation can alter membrane fluidity and the function of membrane-bound proteins .

- Antiproliferative Effects : Research indicates that DBPC can enhance the antiproliferative effects of certain drugs, suggesting its potential use in cancer therapies.

- Neurotherapeutic Applications : DBPC has been studied for its ability to improve the distribution and transport of nanoparticles in brain tissues, which may enhance drug delivery systems targeting neurological disorders .

Study on Drug Delivery

A study focusing on the use of DBPC-coated nanoparticles demonstrated improved transport efficiency across biological membranes. The modified nanoparticles showed enhanced adhesion to neuronal membranes, facilitating their uptake by cells in vitro and in vivo. This characteristic is attributed to the structural similarity between DBPC and natural membrane components .

Impact on Lipid Metabolism

In another investigation, DBPC was shown to alter lipid composition within cell membranes, affecting metabolic pathways associated with lipid signaling. The study highlighted how DBPC influences the balance of lipid species, which is critical for maintaining cellular homeostasis .

Data Summary Table

| Biological Activity | Description |

|---|---|

| Cell Membrane Interaction | Mimics phospholipid structure; enhances membrane fluidity and protein function |

| Signaling Pathways | Activates PI3K/Akt pathway; modulates PKC activity |

| Drug Delivery | Improves distribution of nanoparticles; enhances bioavailability of therapeutic agents |

| Antiproliferative Effects | Increases effectiveness of certain anticancer drugs |

| Neurotherapeutic Potential | Facilitates nanoparticle transport in brain tissues |

Propiedades

IUPAC Name |

[(2R)-2,3-di(butanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJYAMAPPUXBSC-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955182 | |

| Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-26-8 | |

| Record name | 1,2-Dibutyrylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIBUTRYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB699DH10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Dibutyryl-sn-glycero-3-phosphocholine interact with Phospholipase A2 (PLA2) from different snake venoms?

A1: Research suggests that this compound, abbreviated as diC4PC, interacts differently with PLA2 enzymes derived from various snake venoms [, ].

- Crotalus atrox (Western Diamondback rattlesnake) PLA2: diC4PC, even at a concentration of 40 mM, did not affect the dimerization of this PLA2 enzyme []. This suggests that diC4PC might not be a potent substrate or inhibitor for this specific PLA2.

- Naja naja naja (Pakistani cobra) PLA2: While diC4PC at low concentrations did not influence the dimerization of this PLA2, its presence at higher enzyme concentrations led to increased sedimentation coefficients compared to predictions based on thermodynamic studies []. This observation suggests potential interactions between diC4PC and Naja naja naja PLA2, possibly leading to the formation of enzyme-substrate complexes.

Q2: Does the length of the acyl chain in phospholipid analogs influence their interaction with PLA2?

A2: Yes, the research on Agkistrodon piscivorus piscivorus (App-D49) PLA2 demonstrates that the acyl chain length of phospholipid analogs significantly impacts their interaction with the enzyme []. The study modified App-D49 PLA2 by attaching acyl groups of varying lengths (lauroyl to palmitoyl) to specific lysine residues. These modifications resulted in enhanced enzyme activity towards densely packed phospholipid bilayers like large unilamellar vesicles (LUV). The study suggests that the longer acyl chains facilitated hydrophobic interactions between the modified enzyme and the phospholipid membranes, leading to increased activity. Conversely, the study also found that shorter acyl chains, like in 7,10-dioctanoyl-App-D49, did not exhibit this enhanced interaction or activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.